N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide
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Overview
Description
N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide is a complex organic compound featuring an imidazo[1,2-a]pyrimidin-2-yl group attached to a phenyl ring, which is further connected to a butanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidin-2-yl core. This can be achieved through multicomponent reactions, condensation reactions, and intramolecular cyclizations[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo1,2-a .... The phenyl and butanamide groups are then introduced through subsequent reactions, often involving acylation and amide bond formation[{{{CITATION{{{_2{Synthesis of Novel Amide-Functionalized Imidazo [1,2- a]pyrimidin-5 (1 ...](https://link.springer.com/article/10.1134/S1070428022030216).
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions can vary, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Biologically, N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide has shown potential as a pharmacophore in drug discovery. Its derivatives may exhibit biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: In medicine, this compound and its derivatives could be explored for therapeutic applications. Its potential as an anticancer agent has been investigated, with some derivatives showing promising results in preclinical studies.
Industry: In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the observed biological activities. The exact molecular targets and pathways would depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidin-2-yl derivatives
Phenylbutanamide derivatives
Other imidazo[1,2-a]pyrimidin-2-yl-phenyl compounds
Uniqueness: N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-4-phenylbutanamide stands out due to its specific structural features, which can influence its reactivity and biological activity. Compared to similar compounds, its unique combination of functional groups may offer distinct advantages in certain applications.
Properties
IUPAC Name |
N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-17-11-12-19(21-16-27-14-6-13-24-23(27)26-21)15-20(17)25-22(28)10-5-9-18-7-3-2-4-8-18/h2-4,6-8,11-16H,5,9-10H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNNMMIUKVOGCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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